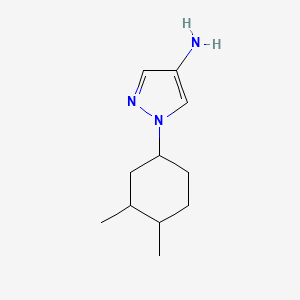
1-(3,4-dimethylcyclohexyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a cyclohexane ring substituted with two methyl groups at the 3 and 4 positions, and a pyrazole ring substituted with an amine group at the 4 position. The unique structure of this compound makes it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylcyclohexyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dimethylcyclohexanone with hydrazine hydrate can yield the corresponding hydrazone, which can then undergo cyclization to form the pyrazole ring. The reaction conditions typically involve heating the mixture under reflux in the presence of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure the efficiency and cost-effectiveness of the process.
化学反応の分析
Types of Reactions
1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,4-dimethylcyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-3-amine: Similar structure but with the amine group at the 3 position.
1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-5-amine: Similar structure but with the amine group at the 5 position.
1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-4-carboxamide: Similar structure but with a carboxamide group instead of an amine group.
Uniqueness
1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 3,4-dimethylcyclohexyl group. This unique structure contributes to its lipophilicity and potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating enzyme activity or receptor function. This interaction disrupts normal biological pathways, leading to various therapeutic effects.
Biological Activities
Research has indicated that this compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens by disrupting essential cellular functions.
- Anticancer Potential : The compound has been evaluated for its anticancer effects. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain cancer cell lines. Mechanistic studies revealed that it may induce apoptosis and cell cycle arrest in cancer cells .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of specific pathogens | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulates specific enzyme activities |
Case Study 1: Anticancer Activity
In a study evaluating the compound's anticancer properties, it was found that treatment with this compound led to significant reductions in cell viability in several cancer cell lines. The mechanism involved the downregulation of key survival pathways and induction of apoptosis markers such as caspase activation .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial potential of the compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
1-(3,4-dimethylcyclohexyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H19N3/c1-8-3-4-11(5-9(8)2)14-7-10(12)6-13-14/h6-9,11H,3-5,12H2,1-2H3 |
InChIキー |
UKZWKNKZMZOXTB-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1C)N2C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















